Sarmenoside III

Hepatoprotection Flavonol Glycoside D-Galactosamine Cytotoxicity

Sarmenoside III is a critical, potent hepatoprotective standard (IC50 4.4 µM vs D-galactosamine). Its unique quercetin backbone with a 6-O-caffeoyl substitution provides assay validation and SAR studies with precise structural identity, unlike generic flavonoids or other sarmenoside analogs. This ensures reproducible, high-sensitivity results in hepatotoxicity and phytochemical QC models.

Molecular Formula C42H46O23
Molecular Weight 918.8 g/mol
Cat. No. B12381193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSarmenoside III
Molecular FormulaC42H46O23
Molecular Weight918.8 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)O)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC(=C(C=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)O)O)O)O
InChIInChI=1S/C42H46O23/c1-14-28(49)32(53)35(56)40(59-14)61-18-11-23(47)27-24(12-18)62-37(17-5-7-20(44)22(46)10-17)38(31(27)52)64-42-39(34(55)29(50)15(2)60-42)65-41-36(57)33(54)30(51)25(63-41)13-58-26(48)8-4-16-3-6-19(43)21(45)9-16/h3-12,14-15,25,28-30,32-36,39-47,49-51,53-57H,13H2,1-2H3/b8-4+/t14-,15-,25+,28-,29-,30+,32+,33-,34+,35+,36+,39+,40-,41-,42-/m0/s1
InChIKeyMEQZSNYKOKZIGH-XTYPXWDISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sarmenoside III for Scientific Procurement: A Potent Hepatoprotective Flavonol Bisdesmoside from Sedum sarmentosum


Sarmenoside III (CAS: 947409-91-8) is a flavonol bisdesmoside isolated from the whole plant of Sedum sarmentosum (Crassulaceae) [1]. Chemically, it is quercetin 3-O-(6-O-caffeoyl)-β-D-glucopyranosyl(1->2)-α-L-rhamnopyranosyl-7-O-α-L-rhamnopyranoside, with a molecular weight of 918.80 g/mol [2]. As a member of the sarmenoside family, it possesses a unique caffeoyl substitution on its glycosidic chain, which is a key structural determinant for its potent hepatoprotective bioactivity [1].

Why Substituting Sarmenoside III with Other Flavonol Glycosides or Sarmenoside Analogs May Compromise Hepatoprotection Research


The sarmenosides constitute a family of flavonol bisdesmosides with shared core structures but critical differences in their aglycone (kaempferol vs. quercetin) and acyl groups (caffeoyl vs. coumaroyl). These subtle structural variations translate into significant differences in bioactivity [1]. Sarmenoside III's unique combination of a quercetin backbone and a 6-O-caffeoyl substitution is essential for its potent hepatoprotective effect. Substituting Sarmenoside III with a generic flavonol glycoside, a different sarmenoside analog (e.g., Sarmenoside I, II, or IV), or even a commercial hepatoprotective standard like silybin without specific assay validation can introduce confounding variables and yield non-comparable or negative results in D-galactosamine-induced cytotoxicity models [1].

Quantitative Differentiation of Sarmenoside III: Hepatoprotective Potency and Structural Specificity


Sarmenoside III's Hepatoprotective Potency Against D-Galactosamine-Induced Cytotoxicity Relative to Silybin

Sarmenoside III demonstrated a potent hepatoprotective effect with an IC50 of 4.4 μM against D-galactosamine-induced cytotoxicity in primary cultured mouse hepatocytes [1]. While the original publication notes this effect is 'potent' and 'among them' the most active, a direct head-to-head IC50 comparison with the other isolated sarmenosides (I, II, IV) within the same study is not provided in the available abstract. However, this value is substantially lower (more potent) than the reported IC50 range for the well-known hepatoprotective agent silybin in comparable hepatocyte injury models, which is typically >10 μM [2].

Hepatoprotection Flavonol Glycoside D-Galactosamine Cytotoxicity Primary Hepatocyte Model

Sarmenoside III Exhibits Superior Hepatoprotective Potency Within the Sarmenoside Series

The original isolation and bioactivity study of sarmenosides I-IV explicitly states that Sarmenoside III was found to be the most potent among the four new flavonol bisdesmosides in protecting primary cultured mouse hepatocytes from D-galactosamine-induced cytotoxicity [1]. While specific IC50 values for Sarmenosides I, II, and IV were not provided in the abstract, the authors' conclusion establishes a clear rank-order potency. Sarmenoside II, for instance, is primarily noted for its lipid accumulation inhibitory activity (30% inhibition at 100 μM) rather than potent hepatoprotection, highlighting a functional divergence among these structurally related analogs .

Hepatoprotection Flavonol Glycoside Structure-Activity Relationship Sedum sarmentosum

Sarmenoside III's Distinct Caffeoyl Substitution Differentiates It from Coumaroyl Analogs

Sarmenoside III contains a 6-O-caffeoyl moiety on its glucopyranosyl group, a key structural feature that distinguishes it from analogs like Sarmenoside II, which possesses a 6-O-p-coumaroyl group instead [1]. This chemical difference is not trivial; the presence of an additional hydroxyl group on the caffeoyl ring significantly alters the compound's physicochemical properties and potential for hydrogen bonding with biological targets. While direct comparative quantitative data on the impact of this single modification on hepatoprotective potency is not available, it is well-established in flavonoid chemistry that such acyl substitutions are critical determinants of bioactivity and target engagement [2].

Flavonol Bisdesmoside Structure-Activity Relationship Caffeoyl Group Molecular Docking

Sarmenoside III's Direct Antioxidant Capacity in Cell-Free Assays

Sarmenoside III demonstrates direct antioxidant activity in cell-free assays, exhibiting an IC50 of 15.8 μM for scavenging DPPH radicals and an IC50 of 14.7 μM for reducing cytochrome c . While this data does not include a direct comparator from the same vendor source, these values indicate a consistent, moderate antioxidant capacity. This provides a baseline for researchers exploring the compound's mechanism of action, suggesting that its hepatoprotective effects may be partly mediated by direct radical quenching, in addition to other cellular pathways.

Antioxidant DPPH Radical Scavenging Cytochrome c Reduction Cell-Free Assay

Specific Isolation Source Distinguishes Sarmenoside III from Other Plant-Derived Flavonols

Sarmenoside III is a specific phytochemical marker of Sedum sarmentosum (Crassulaceae), a plant used in traditional Chinese medicine [1]. This specific botanical origin differentiates it from structurally similar flavonol glycosides found in other species (e.g., the related compound in Cleome droserifolia ) or commercially available standards like quercetin. Its presence and concentration can serve as a marker for S. sarmentosum extract standardization and authentication.

Natural Product Isolation Sedum sarmentosum Crassulaceae Botanical Sourcing

Targeted Research Applications for Sarmenoside III Procurement


Developing High-Sensitivity In Vitro Hepatoprotection Assays

Given its potent IC50 of 4.4 μM against D-galactosamine-induced cytotoxicity in primary hepatocytes, Sarmenoside III is an ideal positive control for developing or validating new in vitro hepatoprotection assays. Its higher potency compared to standards like silybin allows for the use of lower working concentrations, which can help minimize issues related to compound solubility, cytotoxicity, or off-target effects, thereby increasing assay sensitivity and dynamic range [1].

Investigating Structure-Activity Relationships (SAR) of Caffeoylated Flavonols

Sarmenoside III's specific 6-O-caffeoyl substitution on a quercetin backbone makes it a critical reference compound for SAR studies exploring the role of acyl groups in flavonoid bioactivity. Researchers can use it in comparative studies with its des-acyl analog, its p-coumaroyl analog (Sarmenoside II), or other sarmenosides to dissect the contribution of the caffeoyl moiety to hepatoprotective potency and molecular target engagement .

Standardization and Quality Control of Sedum sarmentosum Extracts

As a specific and bioactive constituent of Sedum sarmentosum, Sarmenoside III is an essential analytical standard for the phytochemical industry. Procuring the pure compound is necessary for developing and validating HPLC or LC-MS methods to quantify Sarmenoside III in raw plant material or commercial extracts. This ensures batch-to-batch consistency and quality control for nutraceutical or traditional medicine applications .

Elucidating the Mechanisms of Liver Protection Against Chemical Injury

Sarmenoside III's demonstrated direct antioxidant activity (DPPH IC50: 15.8 μM, cytochrome c reduction IC50: 14.7 μM) provides a defined biochemical starting point for mechanism-of-action studies. Researchers can use the compound to investigate the interplay between direct radical scavenging and the modulation of cellular signaling pathways (e.g., Nrf2, MAPK) in protecting hepatocytes from toxin-induced oxidative stress and cell death .

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